Ethyl caffeate

Catalog No.
S1524536
CAS No.
66648-50-8
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl caffeate

CAS Number

66648-50-8

Product Name

Ethyl caffeate

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N

SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Synonyms

caffeic acid ethyl ester, ethyl caffeate, ethyl trans-caffeate

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

Anti-inflammatory Properties

Studies suggest that ethyl caffeate possesses potent anti-inflammatory properties. It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in mouse skin and macrophages. This effect is believed to be mediated through the inhibition of the NF-κB signaling pathway, a key player in inflammation. [] These findings highlight the potential use of ethyl caffeate for treating various inflammatory conditions.

Neuroprotective Properties

Research suggests that ethyl caffeate may offer neuroprotective benefits. Studies have shown it can protect PC12 neuronal cells from the toxic effects of amyloid-beta42 protein, a hallmark of Alzheimer's disease. Additionally, in a Drosophila model of Alzheimer's disease, ethyl caffeate treatment improved lifespan, mobility, and partially rescued the rough eye phenotype, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Anti-cancer Properties

Some studies indicate that ethyl caffeate might possess anti-cancer properties. Its ability to suppress NF-κB activation, which is often deregulated in various cancers, suggests its potential role in cancer prevention or treatment. However, more research is needed to fully understand its anti-cancer effects. []

Other Potential Applications

Preliminary research suggests that ethyl caffeate may have applications in various other areas, including:

  • Antioxidant activity: Studies suggest it possesses free radical scavenging properties, potentially offering protection against oxidative stress-related diseases.
  • Antimicrobial activity: Research indicates that ethyl caffeate may exhibit activity against some bacterial and fungal strains, though further investigation is needed.

Ethyl caffeate is an ester derived from caffeic acid and ethanol, classified as a hydroxycinnamic acid derivative. It possesses the chemical formula C10_{10}H12_{12}O4_{4} and is recognized for its presence in various plants, including Bidens pilosa and Polygonum amplexicaule var. sinense. This compound has garnered attention due to its potential health benefits, particularly in anti-inflammatory applications .

  • Formation of Green Pigments: Ethyl caffeate reacts with methylamine to produce green pigments, which are of interest in studies related to chlorogenic acid reactions .
  • Inhibition of Nitric Oxide Production: Ethyl caffeate has been shown to suppress lipopolysaccharide-induced nitric oxide production in macrophages, indicating its role in inflammatory response modulation .
  • Interaction with Aryl Hydrocarbon Receptor: It can inhibit the activation of the Aryl Hydrocarbon Receptor, which is involved in various physiological processes including immune response modulation .

Ethyl caffeate exhibits significant biological activities, primarily related to its anti-inflammatory properties. Research indicates that it:

  • Suppresses NF-κB Activation: Ethyl caffeate inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the expression of inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 .
  • Reduces Inflammatory Cytokines: It has been found to inhibit the secretion of inflammatory cytokines in macrophages, contributing to its therapeutic potential against inflammatory diseases .
  • Potential in Liver Health: In animal studies, ethyl caffeate has demonstrated protective effects against liver injury induced by chemicals like dimethylnitrosamine .

Ethyl caffeate can be synthesized through various methods:

  • Enzymatic Synthesis: Utilizing enzymes like caffeoyl-CoA acyltransferase, ethyl caffeate can be produced by linking caffeoyl-CoA with ethanol. This method has shown promise in engineered Escherichia coli strains that efficiently convert substrates into ethyl caffeate .
  • Chemical Esterification: Traditional chemical methods involve reacting caffeic acid with ethanol in the presence of an acid catalyst to form ethyl caffeate.

Ethyl caffeate finds applications across several domains:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory conditions and liver diseases .
  • Food Industry: As a natural compound present in certain wines and plants, it may be utilized for flavoring or as a preservative due to its antioxidant properties .
  • Cosmetics: Given its potential skin benefits, ethyl caffeate could be explored for use in skincare formulations aimed at reducing inflammation.

Studies have highlighted various interactions involving ethyl caffeate:

  • Macrophage Modulation: Ethyl caffeate has been shown to influence macrophage polarization and cytokine secretion through pathways involving SIRT1 and NF-κB, indicating its role in immune response modulation .
  • Aryl Hydrocarbon Receptor Signaling: Research indicates that ethyl caffeate can antagonize the activation of the Aryl Hydrocarbon Receptor, which is linked to mast cell activation and allergic responses .

Several compounds share structural or functional similarities with ethyl caffeate. Notable examples include:

Compound NameStructure SimilarityUnique Properties
Caffeic AcidParent compoundDirectly involved in biosynthesis of ethyl caffeate; exhibits antioxidant properties.
Chlorogenic AcidHydroxycinnamic acidKnown for its antioxidant effects; may also influence glucose metabolism.
Ferulic AcidHydroxycinnamic acidExhibits strong antioxidant activity; often used in skincare products.
Coumaric AcidHydroxycinnamic acidPrecursor to other phenolic compounds; involved in plant defense mechanisms.

Ethyl caffeate is unique due to its specific ester formation with ethanol and its pronounced anti-inflammatory effects compared to these similar compounds.

Bidens pilosa

Bidens pilosa, commonly known as hairy beggar-ticks or Spanish needles, represents one of the most extensively studied natural sources of ethyl caffeate [1]. This medicinal plant, belonging to the Asteraceae family, is widely distributed throughout tropical and subtropical regions and has been traditionally used for treating inflammatory syndromes [1] [10]. Ethyl caffeate was first isolated from this species through bioactivity-guided fractionation of the ethanolic extract from fresh whole plants [1].

The compound was identified as a natural phenolic compound with significant biological activity, demonstrating marked suppression of lipopolysaccharide-induced nitric oxide production with an inhibitory concentration of 5.5 micrograms per milliliter [1] [10]. Research has shown that ethyl caffeate exhibits potent anti-inflammatory properties through inhibition of nuclear factor-kappaB activation and its downstream inflammatory mediators [1] [10].

Bidens pilosa has established traditional uses in folk medicine for management of inflammatory diseases, stomach disorders, and liver conditions [1]. The plant has been reported to possess multiple therapeutic properties including antihyperglycemic, antihypertensive, antiulcerogenic, hepatoprotective, immunosuppressive, antileukemic, antimalarial, and antimicrobial activities [1].

Polygonum amplexicaule var. sinense

Polygonum amplexicaule variety sinense, known in traditional Chinese medicine as Xuesanqi, serves as another significant source of ethyl caffeate [3] [13]. This medicinal plant, belonging to the Polygonaceae family, is widely distributed across China and has been utilized in traditional medicine practices [13].

Comprehensive phytochemical investigations have led to the isolation and identification of ethyl caffeate from both the roots and aerial parts of this species [3] [13]. Research conducted on samples from different geographical regions within China has revealed considerable variation in ethyl caffeate content depending on the collection location [13]. Higher concentrations of ethyl caffeate were identified in specimens collected from Hefeng County in Hubei Province, Jiujiang City in Jiangxi Province, and Qianshan County in Anhui Province [13].

High-performance liquid chromatography analysis has been employed to determine and compare the ethyl caffeate content among extracts from different regions [13]. This analytical approach has proven valuable for quality control and authentication of raw materials, with ethyl caffeate serving as an objective standard for evaluating the quality of Xuesanqi preparations [13]. The compound, along with methyl caffeate, has been identified as one of the major active chemicals in this plant through preliminary pharmacological studies [13].

Phellodendron Species

The genus Phellodendron provides another important botanical source of ethyl caffeate, particularly through two species: Phellodendron amurense and Phellodendron chinense [3] [14]. These species are the source of Cortex Phellodendri, also known as Huang bai, which represents one of the fifty fundamental herbs in traditional Chinese medicine [3] [14] [50].

Phellodendron chinense has yielded ethyl caffeate through systematic phytochemical investigation of its bark [49] [52]. The compound, identified as caffeic acid ethyl ester, was isolated and characterized for the first time from this genus using silica gel and Sephadex column chromatography techniques [49] [52]. This isolation represents a significant finding as ethyl caffeate had not been previously reported from Phellodendron species [49].

Phellodendron amurense also contains ethyl caffeate among its diverse array of phenolic compounds [46]. The bark extract of this species has been prepared using various extraction procedures, with different concentrations of polyphenols and alkaloids obtained depending on the extraction method employed [46]. The presence of ethyl caffeate in these species contributes to their traditional medicinal applications, which include treatment of diabetes mellitus, meningitis, pneumonia, inflammatory conditions, and various gastrointestinal disorders [48].

Ilex latifolia Thunb

Ilex latifolia, commonly known as broad-leaf holly and belonging to the Aquifoliaceae family, has been identified as a source of ethyl caffeate through comprehensive bioactivity-guided fractionation studies [15]. This species, widely distributed in China, has a long history of use as a functional food and beverage [15].

Research focusing on the identification of bioactive constituents with antioxidant, antitumor, and anti-inflammatory properties led to the isolation of ethyl caffeate from the ethyl acetate fraction of the plant extract [15]. The compound was isolated alongside other phenolic compounds including ursolic acid, chlorogenic acid, and dicaffeoylquinic acid methyl esters [15]. This represents the first reported isolation of ethyl caffeate from Ilex latifolia [15].

The ethyl acetate fraction containing ethyl caffeate demonstrated significant biological activities, including ferric reducing antioxidant power activity, radical scavenging activity, oxygen radical absorbance capacity, cytotoxicity against human cervix carcinoma cells, and inhibitory effects on nitric oxide production in macrophage cells [15]. These findings contribute to the understanding of the biological activities of Ilex latifolia and support its potential applications in food and pharmaceutical development [15].

Elephantopus scaber

Elephantopus scaber, a small herb belonging to the Compositae family and commonly known as Didancao in traditional Chinese medicine, represents another significant botanical source of ethyl caffeate [17] [18]. This species is present in many parts of the world with mild and warm climates and has extensive traditional medicinal applications [18].

Ethyl caffeate was isolated from the ethanolic extract of Elephantopus scaber for the first time, marking a novel finding for this species [18]. The compound demonstrated significant immunosuppressive activities when screened in concanavalin A-induced murine splenocyte proliferation assays [18]. This isolation represents an important contribution to the phytochemical knowledge of this traditionally important medicinal plant [18].

In traditional Chinese medicine, Elephantopus scaber has been widely utilized as a diuretic, antifebrile, antiviral, and antibacterial agent [18]. The plant has therapeutic applications in treating hepatitis, rheumatic arthritis, bronchitis, pneumonia-associated cough, and arthralgia [18]. The identification of ethyl caffeate as a bioactive constituent provides scientific support for some of these traditional applications [17] [18].

Recent research has also investigated ethyl caffeate from this species for its potential in aquaculture applications, demonstrating antimicrobial activity against various Vibrio species and enhancing immune responses in fish [17] [30]. These studies expand the understanding of the biological potential of ethyl caffeate derived from Elephantopus scaber [17] [30].

Food and Beverage Sources

Verdicchio Wine

Verdicchio wine, a white wine produced in the Marche region of Italy, represents the most thoroughly characterized food source of ethyl caffeate [3] [14] [22]. This wine has been the subject of detailed analytical studies focused on its phenolic composition and the formation of ethyl caffeate during the winemaking process [22] [26].

Ethyl caffeate in Verdicchio wine originates through the condensation reaction between caffeic acid, naturally present in grape berries, and ethanol formed during alcoholic fermentation [22] [26]. This process results in the formation of ethyl caffeate as a natural phenolic compound unique to wine production [22]. The compound has been successfully extracted from dealcoholized Verdicchio using ethyl acetate and subsequently purified using semipreparative reversed-phase high-performance liquid chromatography [22].

Quantitative analysis using reversed-phase high-performance liquid chromatography with diode array detection has revealed that ethyl caffeate levels in Verdicchio wine are approximately fourteen times higher than the active biological levels demonstrated in experimental studies [22]. This finding suggests that Verdicchio wine could serve as a significant dietary source of this bioactive compound [22].

The formation of ethyl caffeate in Verdicchio wine has been confirmed to increase during both fermentation and wine aging processes [26]. This temporal pattern supports the understanding that ethyl caffeate originates as a condensation product following the hydrolysis of caftaric acid and subsequent reaction with ethanol [26]. The compound's presence contributes to the overall phenolic profile of the wine and may influence its potential health-promoting properties [22].

Other Dietary Sources

Beyond Verdicchio wine, ethyl caffeate occurrence in dietary sources remains limited and primarily theoretical based on the compound's formation mechanism [22] [26]. The formation of ethyl caffeate requires the presence of both caffeic acid and ethanol under appropriate chemical conditions, which restricts its natural occurrence in most food systems [22].

Perilla frutescens, commonly used as a culinary herb in East Asian cuisine, contains ethyl caffeate in its stems and has been investigated for its potential as a dietary source [31] [32]. The stems of this species contain derivatives of caffeic acid, primarily ethyl caffeate and methyl caffeate, along with other phenolic compounds [31] [38]. Tissue culture studies using hairy root cultures of Perilla frutescens have demonstrated the potential for enhanced production of ethyl caffeate, with concentrations reaching 0.39 milligrams per gram dry weight under optimal conditions with methyl jasmonate treatment [32].

Coffee and tea preparations represent potential dietary sources of ethyl caffeate, although direct evidence for the compound's presence in these beverages remains limited [23] [24]. The formation of ethyl caffeate in these beverages would depend on the presence of caffeic acid derivatives and the specific processing conditions employed during preparation [23] [24].

Herbal infusions prepared from medicinal plants known to contain ethyl caffeate may serve as dietary sources, although the bioavailability and stability of the compound in these preparations requires further investigation [51]. Traditional preparation methods for medicinal plant infusions may influence the extraction and concentration of ethyl caffeate from plant materials [51].

Geographical and Ecological Distribution

The geographical distribution of ethyl caffeate-containing plants spans multiple continents and diverse ecological zones, reflecting the widespread occurrence of caffeic acid derivatives in the plant kingdom [1] [3] [8]. The compound has been identified in species distributed across tropical, subtropical, and temperate regions, indicating its presence in plants adapted to various climatic conditions [1] [30].

Bidens pilosa, one of the most significant sources of ethyl caffeate, demonstrates a cosmopolitan distribution throughout tropical and subtropical regions worldwide [1] [10]. This wide distribution pattern suggests that ethyl caffeate-containing plant material is accessible across multiple geographical regions where this species has naturalized [1].

In East Asia, several important sources of ethyl caffeate are concentrated, including Polygonum amplexicaule var. sinense in China, Phellodendron species across China, Korea, and Russia, and Prunus yedoensis in Japan and Korea [3] [13] [36] [50]. This regional concentration reflects the traditional use of these species in East Asian traditional medicine systems [13] [50].

The distribution pattern of ethyl caffeate in Chinese medicinal plants shows particular regional variation, as demonstrated in studies of Polygonum amplexicaule var. sinense [13]. Higher concentrations of the compound have been documented in specimens from specific provinces including Hubei, Jiangxi, and Anhui, suggesting that environmental factors may influence ethyl caffeate accumulation [13].

Elephantopus scaber extends the distribution of ethyl caffeate sources to tropical and subtropical regions globally, particularly in areas with mild and warm climates [18] [21]. This distribution pattern provides access to ethyl caffeate sources in regions where other documented source species may not be naturally occurring [18].

The Asteraceae family emerges as particularly significant in the global distribution of ethyl caffeate sources, with multiple genera including Bidens, Elephantopus, and Ligularia contributing to the compound's botanical occurrence [1] [18] [37]. This family's global distribution and diverse ecological adaptations provide numerous potential sources of ethyl caffeate across different geographical regions [39].

Table 1. Natural Plant Sources of Ethyl Caffeate and Their Distribution

Plant SpeciesFamilyPlant PartGeographical Distribution
Bidens pilosaAsteraceaeWhole plantTropical and subtropical regions worldwide
Polygonum amplexicaule var. sinensePolygonaceaeRoots, aerial partsChina (Hubei, Jiangxi, Anhui provinces)
Phellodendron amurenseRutaceaeBarkEast Asia, China, Korea, Russia
Phellodendron chinenseRutaceaeBarkEast Asia, China
Ilex latifoliaAquifoliaceaeLeavesChina
Elephantopus scaberAsteraceaeWhole plantTropical and subtropical regions
Perilla frutescensLamiaceaeStems, leavesEast Asia, cultivated worldwide
Prunus yedoensisRosaceaePetalsEast Asia, Japan, Korea
Ligularia fischeriAsteraceaeWhole plantNot specified

Table 2. Quantitative Data on Ethyl Caffeate Content in Natural Sources

SourceContent/ConcentrationAnalytical MethodReference Study
Bidens pilosaIC50 = 5.5 μg/mLBioassay-guided isolationAnti-inflammatory activity [1]
Polygonum amplexicaule var. sinenseRegional variation observedHigh-performance liquid chromatographyQuality assessment [13]
Perilla frutescens (tissue culture)0.39 mg/g maximumHigh-performance liquid chromatographyHairy root culture [32]
Verdicchio wine14× active biological levelsReversed-phase high-performance liquid chromatographyWine analysis [22]
Ilex latifoliaSignificant contentEthyl acetate extractionBioactivity screening [15]

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Appearance

Powder

UNII

76GBB1JU5Y

Wikipedia

Ethyl_caffeate

Dates

Modify: 2023-08-15

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